An In-depth Technical Guide to 3-Bromo-4-ethoxypyridine (CAS: 3522-97-2)
An In-depth Technical Guide to 3-Bromo-4-ethoxypyridine (CAS: 3522-97-2)
Introduction: Strategic Value in Synthesis
3-Bromo-4-ethoxypyridine is a halogenated, alkoxy-substituted pyridine derivative that has emerged as a valuable and versatile building block in modern organic synthesis.[1][2] Its strategic importance lies in the orthogonal reactivity of its functional groups: the bromine atom at the 3-position serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, while the ethoxy group at the 4-position modulates the electronic properties of the pyridine ring. This unique arrangement makes it a sought-after intermediate in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[3][4] This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of 3-Bromo-4-ethoxypyridine, offering a technical resource for researchers and professionals in drug discovery and chemical development.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 3522-97-2 | [5] |
| Molecular Formula | C₇H₈BrNO | [6] |
| Molecular Weight | 202.05 g/mol | [6] |
| Appearance | White crystalline powder | [5][6] |
| Purity | ≥98.0% | [6] |
| Storage | Room temperature | [5] |
Safety and Handling:
3-Bromo-4-ethoxypyridine is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6] It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Synthesis of 3-Bromo-4-ethoxypyridine
A general representation of this synthetic approach is outlined below:
Caption: Plausible synthetic route to 3-Bromo-4-ethoxypyridine.
Core Reactivity: A Gateway to Molecular Diversity
The synthetic utility of 3-Bromo-4-ethoxypyridine is primarily centered around the reactivity of the C-Br bond, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents at the 3-position of the pyridine ring.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[7] For 3-Bromo-4-ethoxypyridine, this reaction opens the door to a vast array of biaryl and substituted pyridine structures, which are prevalent in many biologically active molecules.[4]
Generalized Reaction Scheme:
Caption: Suzuki-Miyaura coupling of 3-Bromo-4-ethoxypyridine.
Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on optimized conditions for similar bromopyridine substrates.[7][8][9]
Materials:
-
3-Bromo-4-ethoxypyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add 3-Bromo-4-ethoxypyridine, the boronic acid/ester, and the base.
-
Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[10] This reaction allows for the coupling of 3-Bromo-4-ethoxypyridine with a wide range of primary and secondary amines.[11][12]
Generalized Reaction Scheme:
Caption: Buchwald-Hartwig amination of 3-Bromo-4-ethoxypyridine.
Protocol: Optimized Buchwald-Hartwig Amination
This protocol is a generalized procedure based on optimized conditions for similar bromopyridine substrates.[13][14]
Materials:
-
3-Bromo-4-ethoxypyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.
-
Add 3-Bromo-4-ethoxypyridine and the solvent.
-
Add the amine via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the product by column chromatography.
Applications in Drug Discovery and Materials Science
The substituted pyridine motif is a common feature in a multitude of pharmaceutical agents and functional materials.[3][4] 3-Bromo-4-ethoxypyridine, by providing access to a diverse range of 3,4-disubstituted pyridines, serves as a key intermediate in the synthesis of novel compounds for various therapeutic areas and advanced material applications. While specific drug examples originating directly from 3-Bromo-4-ethoxypyridine were not identified in the search results, its analogous methoxy counterpart, 3-Bromo-4-methoxypyridine, is utilized in the development of anti-inflammatory and antimicrobial agents, as well as in agrochemical formulations.[3] It is highly probable that 3-Bromo-4-ethoxypyridine finds application in similar research and development programs.
Spectroscopic Characterization
While experimental spectra for 3-Bromo-4-ethoxypyridine were not found, a predicted ¹H and ¹³C NMR spectral data can be inferred based on the analysis of its non-deuterated analog, 3-bromopyridine, and related substituted pyridines.[15][16][17][18]
Predicted ¹H NMR Spectrum:
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring, in addition to the signals for the ethoxy group.
Predicted ¹³C NMR Spectrum:
The ¹³C NMR spectrum is expected to display five signals for the pyridine ring carbons and two signals for the ethoxy group carbons. The carbon attached to the bromine atom will likely appear at a lower field compared to the other ring carbons.
Conclusion
3-Bromo-4-ethoxypyridine is a valuable and reactive building block that offers a reliable entry point for the synthesis of a wide range of 3,4-disubstituted pyridine derivatives. Its participation in robust and versatile cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations underscores its importance in modern synthetic chemistry. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and potential applications, serving as a technical resource for chemists engaged in the design and synthesis of novel molecules with potential applications in medicine and materials science.
References
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. [Link]
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Supporting Information. Wiley-VCH. [Link]
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Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. [Link]
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Which conditions are favorable for the efficient Suzuki coupling?. (2014). ResearchGate. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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1 H (a) and 13 C NMR spectra of 4 (b). ResearchGate. [Link]
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Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. [Link]
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Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]
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SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. (2007). Semantic Scholar. [Link]
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